3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-
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Overview
Description
3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- is an organic compound with a unique structure that includes a ketone functional group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- involves the Mannich condensation reaction. This reaction typically uses dimethyl (methylene)ammonium trifluoroacetate as a reagent. The process involves the following steps :
Preparation of Bis(dimethylamino)methane: A mixture of formaldehyde and dimethylamine is reacted in the presence of potassium hydroxide.
Formation of Dimethyl(methylene)ammonium Trifluoroacetate: Bis(dimethylamino)methane is reacted with trifluoroacetic acid at low temperatures.
Mannich Condensation: The resulting dimethyl(methylene)ammonium trifluoroacetate is reacted with 3-methyl-2-butanone under controlled conditions to yield 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through Mannich reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone: A simple ketone with similar structural features but lacks the dimethylamino group.
4,4-Dimethyl-3-pentanone: Another ketone with a similar backbone but different substituents.
1-(Dimethylamino)-2-propanone: A compound with a similar functional group arrangement but a different carbon chain length.
Uniqueness
3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- is unique due to the presence of both a ketone and a dimethylamino group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-(dimethylamino)-4,4-dimethylpentan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXDDIUXFGJNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388805 |
Source
|
Record name | 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22700-73-8 |
Source
|
Record name | 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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